molecular formula C21H21N3O3 B12270926 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B12270926
M. Wt: 363.4 g/mol
InChI Key: WPIBACAFHKJXNA-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride . The reactions are often carried out in solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like H₂/Pd-C, and nucleophiles like OH⁻ and NH₂. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-24-14-17(13-23-24)16-7-5-15(6-8-16)9-10-22-21(25)18-3-2-4-19-20(18)27-12-11-26-19/h2-8,13-14H,9-12H2,1H3,(H,22,25)

InChI Key

WPIBACAFHKJXNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=C4C(=CC=C3)OCCO4

Origin of Product

United States

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